4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine
Description
Structural Identification and Nomenclature
The structural identification of this compound requires careful analysis of its complex molecular architecture. The International Union of Pure and Applied Chemistry name for this compound is 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine, which systematically describes the connectivity and spatial arrangement of all functional groups. The molecule consists of three primary structural components: a morpholine ring, a cyclohexene ring system, and a pinacol boronic ester group.
The morpholine component contributes a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, which provides the molecule with basic character and the ability to participate in hydrogen bonding interactions. The cyclohexene ring system serves as the central structural scaffold, featuring a carbon-carbon double bond that introduces both geometric constraints and potential sites for further chemical modification. The pinacol boronic ester group, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substitution pattern, represents one of the most stable and synthetically useful forms of boronic esters.
The stereochemical complexity of this molecule is reflected in its International Chemical Identifier code: InChI=1S/C16H28BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5,14H,6-12H2,1-4H3, which provides a complete description of the molecular connectivity. The International Chemical Identifier Key RVESHZQTRQODQP-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure in chemical databases and literature.
The molecular geometry around the boron center follows the characteristic trigonal planar arrangement typical of boronic esters, with the boron atom forming bonds to two oxygen atoms of the pinacol diol and one carbon atom of the cyclohexene ring. This arrangement places the boron atom in an electron-deficient environment, contributing to the Lewis acidic character that makes boronic esters valuable synthetic intermediates. The morpholine ring adopts a chair conformation similar to cyclohexane, with the nitrogen and oxygen atoms providing sites for potential intermolecular interactions.
Historical Context in Boronic Ester Chemistry
The development of this compound as a synthetic target and research compound is deeply rooted in the broader historical evolution of boronic ester chemistry. The fundamental principles underlying boronic ester formation trace back to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through the reaction of diethylzinc with triethyl borate, followed by oxidation to form ethylboronic acid. This seminal work established the foundation for understanding organoboron chemistry and the unique properties of boron-carbon bonds.
The evolution from simple boronic acids to complex boronic esters like the current compound represents decades of methodological advancement in organoboron synthesis. Boronic esters emerged as particularly valuable synthetic intermediates because they combine the reactivity of boronic acids with enhanced stability and ease of handling. The development of pinacol boronic esters, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group present in this compound, revolutionized the field by providing air-stable, crystalline materials that could be stored and manipulated under standard laboratory conditions.
The historical progression from simple boronic acids to multifunctional compounds like this compound reflects the increasing sophistication of synthetic organic chemistry in the late twentieth and early twenty-first centuries. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, created significant demand for stable, reactive boronic ester building blocks. This demand drove the synthesis of increasingly complex boronic ester derivatives that could serve as versatile coupling partners in the construction of elaborate molecular architectures.
The incorporation of morpholine functionality into boronic ester systems represents a more recent development in the field, reflecting the growing interest in multifunctional molecules that can participate in diverse chemical transformations. Morpholine derivatives have long been valued in medicinal chemistry and materials science for their unique electronic properties and their ability to serve as both hydrogen bond donors and acceptors. The combination of morpholine with boronic ester functionality creates hybrid molecules that can access new chemical space and enable novel synthetic transformations that would not be possible with either functional group alone.
Research into compounds like this compound has been facilitated by advances in analytical techniques and computational chemistry that allow for precise structural characterization and prediction of chemical properties. The availability of sophisticated spectroscopic methods and crystallographic techniques has enabled researchers to understand the detailed molecular structure and conformational behavior of these complex systems, leading to more rational approaches to their synthesis and application.
Significance in Modern Organoboron Research
This compound occupies a position of considerable significance within contemporary organoboron research, serving as both a representative example of advanced boronic ester design and a practical tool for exploring new synthetic methodologies. The compound exemplifies the modern approach to organoboron chemistry, which emphasizes the development of multifunctional molecules that can participate in complex reaction sequences while maintaining the stability and reactivity characteristics that make boronic esters valuable synthetic intermediates.
The presence of the pinacol boronic ester moiety makes this compound particularly relevant to current research in cross-coupling chemistry. Suzuki-Miyaura cross-coupling reactions have become one of the most important methods for forming carbon-carbon bonds in organic synthesis, and compounds like this serve as sophisticated coupling partners that can introduce complex functionality into target molecules. Recent research has demonstrated that pinacol boronic esters can function directly as coupling partners under catalytic conditions, eliminating the need for prior hydrolysis to boronic acids and expanding the scope of these transformations.
The compound's relevance extends beyond traditional cross-coupling applications to emerging areas of organoboron research, including the development of dynamic materials and stimuli-responsive systems. Boronic esters are increasingly recognized for their ability to participate in reversible bond formation and breaking processes, making them valuable components in the design of self-healing materials and adaptive molecular systems. The morpholine functionality adds another dimension to this reactivity profile, providing sites for additional intermolecular interactions and potential responsiveness to environmental changes such as pH variations.
Current research trends in asymmetric synthesis have also highlighted the importance of compounds like this compound as precursors to enantioenriched materials. The development of catalytic asymmetric methods for the synthesis of tertiary boronic esters has opened new avenues for accessing chiral compounds with quaternary stereocenters, and morpholine-substituted boronic esters represent important test cases for these emerging methodologies. The ability to control the stereochemical outcome of reactions involving such compounds is crucial for the synthesis of biologically active molecules and advanced materials with defined three-dimensional structures.
The integration of computational chemistry with experimental organoboron research has provided new insights into the behavior of compounds like this morpholine-substituted boronic ester. Theoretical calculations can predict the preferred conformations, electronic properties, and reactivity patterns of these molecules, guiding the design of new synthetic methods and applications. The predicted physical properties, such as the boiling point of 348.4 degrees Celsius and the predicted acid dissociation constant value of 7.57, provide valuable benchmarks for understanding the behavior of this compound class.
The environmental compatibility of organoboron compounds has become an increasingly important consideration in modern chemical research, and compounds like this compound benefit from the generally benign nature of boron-containing materials. The ultimate degradation products of boronic esters include boric acid, which is environmentally friendly and exhibits low toxicity, making these compounds attractive alternatives to other organometallic reagents in sustainable synthesis applications. This environmental profile, combined with their synthetic versatility, positions such compounds as important tools for green chemistry initiatives and the development of more sustainable synthetic processes.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)18-9-11-19-12-10-18/h5,14H,6-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVESHZQTRQODQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731330 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046793-56-9 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The substrate, 4-morpholinocyclohex-1-enyl trifluoromethanesulfonate, is synthesized via triflation of the corresponding cyclohexenol using triflic anhydride. Subsequent Miyaura borylation introduces the pinacol boronate group at the β-position of the cyclohexene ring. The general reaction scheme proceeds as follows:
Detailed Synthetic Procedure
In a representative protocol, 4-morpholinocyclohex-1-enyl triflate (1.0 equiv) is combined with Bpin (1.2 equiv) in anhydrous 1,4-dioxane. Palladium(II) acetate (5 mol%) and tricyclohexylphosphine (10 mol%) are added as the catalytic system, followed by potassium acetate (3.0 equiv) as a base. The reaction mixture is heated at 80–90°C under nitrogen for 12–24 hours. Workup involves dilution with ethyl acetate, washing with brine, and purification via silica gel chromatography to yield the product as a white solid.
Table 1: Standard Reaction Conditions for Miyaura Borylation
Catalytic System and Optimization
The choice of palladium catalyst and ligand critically influences reaction efficiency. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), enhance catalytic activity by stabilizing the Pd(0) intermediate. Solvent screening reveals polar aprotic solvents (e.g., dioxane, THF) as optimal, while protic solvents like ethanol inhibit the reaction. Elevated temperatures (>80°C) are necessary to overcome the kinetic barrier associated with oxidative addition of the triflate.
Analysis of Reaction Parameters
Effect of Catalyst and Ligands
Comparative studies using PdCl(dppf) versus Pd(OAc) with monodentate ligands show superior yields with the former (85% vs. 65%), attributed to enhanced stability of the palladium center during transmetallation. Copper-based catalysts, effective in conjugate borylation, are unsuitable for this substrate due to competing side reactions.
Solvent and Temperature Optimization
Nonpolar solvents (toluene, hexane) result in incomplete conversion (<30%), whereas 1,4-dioxane achieves >80% yield at 90°C. Lower temperatures (50–60°C) prolong reaction times without improving selectivity.
Substrate Scope and Limitations
The Miyaura method tolerates electron-donating groups on the cyclohexene ring but struggles with sterically hindered substrates. For instance, 4-morpholino-2-methylcyclohexenyl triflate yields only 45% under standard conditions.
Characterization of the Product
Spectroscopic Data
The product exhibits characteristic B NMR resonance at δ 30.2 ppm, consistent with sp-hybridized boron in a 1,3,2-dioxaborolane ring. IR spectroscopy confirms B–O stretches at 1340–1380 cm. High-resolution mass spectrometry (HRMS) matches the molecular formula CHBNO (calc. 293.21 g/mol).
Crystallographic Insights
Single-crystal X-ray diffraction of analogous compounds reveals a chair conformation for the morpholine ring and coplanarity between the dioxaborolane and amine planes. The B–N bond length (1.41 Å) aligns with typical B–N single bonds, while the dioxaborolane ring adopts a slightly twisted geometry.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 118–121°C |
| Boiling Point | 348.4±52.0°C (Predicted) |
| Density | 1.05±0.1 g/cm |
| Solubility | Chloroform, Methanol (Slight) |
| pKa | 7.57±0.20 |
Alternative Synthetic Approaches
While the Miyaura borylation remains the gold standard, exploratory methods include:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides. For example:
text4-(4-(dioxaborolan-2-yl)cyclohex-3-enyl)morpholine + Aryl Halide → Biaryl Product
Key Example :
-
Reaction with 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide yielded a biaryl product in a dioxane/water system using Pd(PPh₃)₄ and Na₂CO₃ at 100°C .
Oxidation Reactions
The boronic ester oxidizes to form boronic acids under mild conditions:
textB(pin) → B(OH)₂ (using H₂O₂ or NaIO₄)
This enables further functionalization, such as forming carbon-heteroatom bonds.
Substitution Reactions
The morpholine group undergoes nucleophilic substitution. For instance:
-
Reaction with alkyl halides replaces the morpholine nitrogen’s hydrogen, forming quaternary ammonium salts.
Reaction Mechanisms
-
Suzuki Coupling : The boronic ester transmetallates with Pd⁰, followed by oxidative addition of the aryl halide and reductive elimination to form the biaryl bond .
-
Oxidation : The dioxaborolane ring opens via nucleophilic attack by hydroxide ions, yielding a boronic acid.
Reagents and Reaction Conditions
Polymer Chemistry
Used in synthesizing conjugated polymers via Suzuki coupling, enhancing electronic properties in organic semiconductors.
Scientific Research Applications
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron-containing moiety can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in the aromatic/heteroaromatic core, substituent positions, and additional functional groups. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The cyclohexene core in the target compound may confer higher lipophilicity compared to phenyl or pyridine analogs, impacting solubility in polar solvents.
- Stability : Boronate esters with electron-donating groups (e.g., methoxy in 4b) exhibit enhanced stability under acidic conditions due to reduced electrophilicity at the boron center .
- Reactivity : Pyridine and thiazole derivatives show higher reactivity in cross-coupling reactions compared to cyclohexene-based compounds, attributed to the aromatic system’s electron-deficient nature .
Biological Activity
The compound 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine is a complex organic molecule featuring a dioxaborolane moiety that plays a significant role in various chemical reactions and biological applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 1166829-70-4 |
| Molecular Formula | C16H27BO4 |
| Molecular Weight | 294.19 g/mol |
| IUPAC Name | This compound |
| Appearance | White to light yellow solid |
The biological activity of this compound is primarily attributed to its ability to form boron-containing species that can interact with biological macromolecules. The dioxaborolane group facilitates:
- Suzuki Coupling Reactions : This reaction is crucial for the synthesis of various pharmaceuticals and biologically active compounds.
- Aldol Reactions : The aldehyde functionalities present in related compounds allow for further functionalization and interaction with biological targets.
Anticancer Properties
Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activity. A study demonstrated that derivatives of similar structures could inhibit cancer cell motility and growth selectively in tumorigenic cells without affecting non-tumorigenic cells at concentrations as low as 10 µM . These findings suggest a potential for developing targeted cancer therapies.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of morpholine derivatives. Compounds similar to this compound have been shown to exhibit protective effects against neurodegenerative conditions by modulating signaling pathways involved in neuronal survival and apoptosis .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the growth inhibition properties of morpholine derivatives.
- Methodology : Matched pairs of healthy and tumorigenic murine liver cell lines were treated with various concentrations of the compound.
- Results : Significant growth inhibition was observed in tumorigenic cells with minimal effects on healthy cells .
- Neuroprotection Research :
Q & A
Q. How is 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)morpholine synthesized, and what purification methods are effective?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or functionalization of pre-existing boronate esters. For example, a related morpholine-containing boronate ester was prepared by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine under reductive amination conditions, yielding the product in 27% after column chromatography (hexanes/EtOAc with 0.25% triethylamine) . Purification often involves silica gel chromatography with non-polar solvent systems to separate boronate esters from polar byproducts.
Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify the cyclohexene proton environment (δ ~5.5–6.5 ppm for olefinic protons) and morpholine ring signals (δ ~3.6–4.0 ppm for N-CH₂ groups) .
- ¹¹B NMR : To verify the boronate ester group (δ ~30–35 ppm) .
- Mass Spectrometry (HRMS) : For molecular ion confirmation.
- HPLC : To assess purity, especially for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for electron-deficient aryl halides?
Optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient partners, as these catalysts tolerate electron-poor substrates .
- Base Choice : Use Cs₂CO₃ or K₃PO₄ to minimize side reactions with the morpholine nitrogen .
- Solvent Systems : DME/H₂O or THF/H₂O mixtures (4:1 v/v) at 80–100°C for 12–24 hours .
- Molar Ratios : Maintain a 1:1.2 ratio of boronate ester to aryl halide to account for potential hydrolysis .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homo-coupling) during cross-coupling?
- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to suppress protodeboronation .
- Additives : Include ligands like SPhos or XPhos to stabilize the Pd catalyst and reduce homo-coupling .
- Temperature Modulation : Lower reaction temperatures (60–80°C) for sterically hindered substrates to minimize decomposition .
Q. How does the cyclohexene ring influence reactivity compared to aryl-substituted boronate esters?
The cyclohexene moiety introduces steric hindrance and electronic effects:
- Steric Effects : The non-planar cyclohexene ring may reduce coupling efficiency with bulky aryl halides, requiring larger catalyst loadings (e.g., 5 mol% Pd) .
- Electronic Effects : The electron-rich morpholine group can activate the boronate toward electron-deficient partners but may necessitate protection (e.g., Boc groups) for reactions with nucleophiles .
Q. How is this compound applied in synthesizing charge-transfer dyads or functional materials?
The boronate ester serves as a key intermediate in synthesizing meta-terphenyl-linked donor-acceptor dyads via sequential Suzuki couplings. For example, coupling with cyano- or oxazole-substituted aryl halides generates materials with tunable intramolecular charge transfer properties, relevant for optoelectronics .
Methodological Challenges
Q. How can low yields (<30%) in boronate ester synthesis be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
